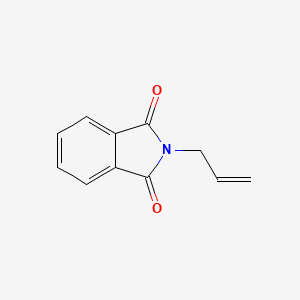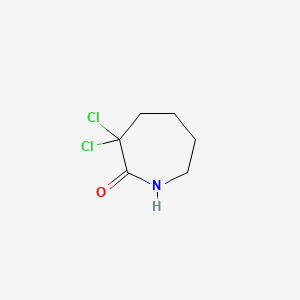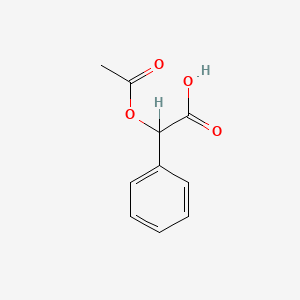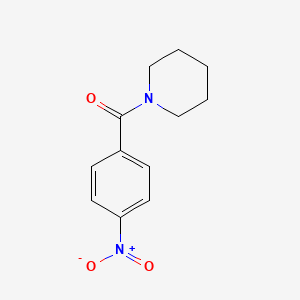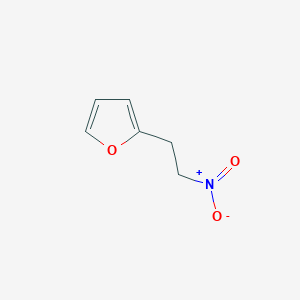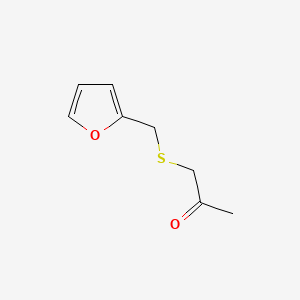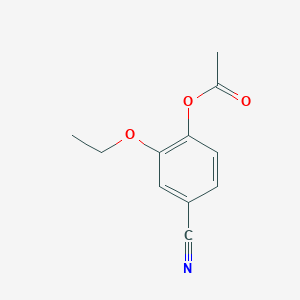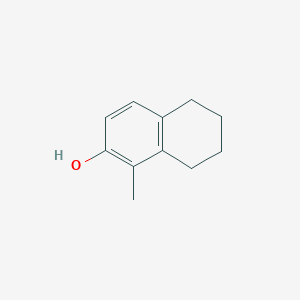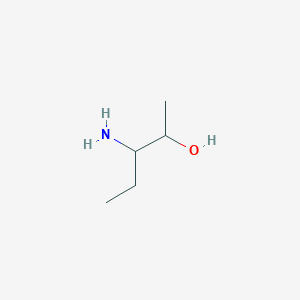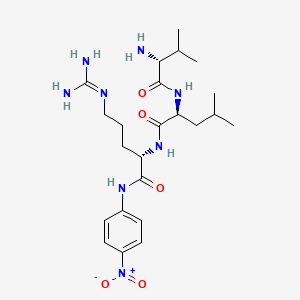
Val-Leu-Arg-p-nitroanilide
Overview
Description
Val-Leu-Arg-p-nitroanilide is a chromogenic substrate commonly used in biochemical assays to measure the activity of proteolytic enzymes, particularly glandular kallikreins. The compound’s molecular formula is C23H38N8O5, and it has a molecular weight of 506.60 g/mol. It is known for its sensitivity and selectivity in enzyme assays, making it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Val-Leu-Arg-p-nitroanilide involves the solid-phase synthesis method. This method is preferred due to the low nucleophilicity of the amino group of p-nitroaniline . The synthesis begins with the coupling of Nα-, NG-protected arginine with a resin-bound 5-amino-2-nitrobenzoic acid (Anb5,2) using phosphoryl chloride as the coupling agent . The resulting intermediate is then coupled with valine and leucine residues to form the final product .
Industrial Production Methods
Industrial production of this compound follows cGMP (current Good Manufacturing Practice) guidelines to ensure high purity and quality. The production process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to maintain the compound’s integrity.
Chemical Reactions Analysis
Types of Reactions
Val-Leu-Arg-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of specific proteolytic enzymes such as human urinary kallikrein . The reaction conditions include an aqueous buffer solution at an optimal pH for enzyme activity .
Major Products Formed
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a chromogenic compound that can be measured to determine enzyme activity .
Scientific Research Applications
Val-Leu-Arg-p-nitroanilide is widely used in scientific research for its role as a chromogenic substrate in enzyme assays. Its applications include:
Chemistry: Used to study the kinetics and specificity of proteolytic enzymes.
Biology: Employed in assays to measure enzyme activity in biological samples, such as human and rat urinary kallikreins.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry: Applied in quality control processes to ensure the activity of enzyme preparations.
Mechanism of Action
The mechanism of action of Val-Leu-Arg-p-nitroanilide involves its hydrolysis by proteolytic enzymes. The enzyme binds to the substrate and cleaves the peptide bond between the arginine and p-nitroaniline residues . This reaction releases p-nitroaniline, which can be quantified to measure enzyme activity . The molecular targets include the active sites of proteolytic enzymes, and the pathways involved are those related to enzyme catalysis and substrate binding .
Comparison with Similar Compounds
Val-Leu-Arg-p-nitroanilide is unique due to its high sensitivity and selectivity as a chromogenic substrate. Similar compounds include:
N-Benzoyl-Phe-Val-Arg-p-nitroanilide: Another chromogenic substrate with similar applications but different enzyme specificity.
D-Ile-Pro-Arg-p-nitroanilide: Used in assays for different proteolytic enzymes.
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: A substrate for measuring the activity of chymotrypsin-like enzymes.
These compounds share the common feature of releasing p-nitroaniline upon hydrolysis, but they differ in their enzyme specificity and applications .
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N8O5/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27)/t17-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKZJCICBFSACN-GBESFXJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215108 | |
| Record name | Val-Leu-Arg-p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64816-14-4 | |
| Record name | Val-Leu-Arg-p-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064816144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Val-Leu-Arg-p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


